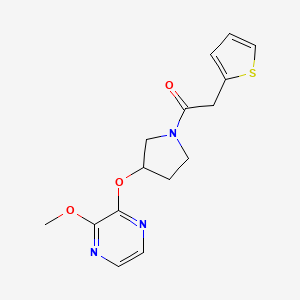

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-20-14-15(17-6-5-16-14)21-11-4-7-18(10-11)13(19)9-12-3-2-8-22-12/h2-3,5-6,8,11H,4,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHXWGHLFXZEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the methoxypyrazine group: This step may involve nucleophilic substitution reactions where a pyrazine derivative is reacted with a methoxy group.

Attachment of the thiophene ring: This can be done through coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: The target compound’s thiophene and pyrrolidine groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and ethanol, akin to compound 4a .

- Stability : The methoxypyrazine ether may enhance hydrolytic stability compared to hydroxyl-containing analogs (e.g., ).

Research Findings and Implications

Structural Insights

- X-ray crystallography and DFT studies on pyrazoline analogs reveal planar aromatic systems, suggesting the target compound’s methoxypyrazine may disrupt planarity, altering electronic properties.

- The pyrrolidine ring’s conformation (e.g., in ) influences steric interactions, which could modulate binding affinity in therapeutic contexts.

Biological Activity

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound notable for its potential biological activities. Its unique molecular structure, which includes a pyrrolidine ring, a methoxypyrazine moiety, and a thiophene group, suggests various applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure and Properties

The compound's molecular formula is C15H17N3O3S, with a molecular weight of 319.38 g/mol. The presence of heterocyclic rings contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O3S |

| Molecular Weight | 319.38 g/mol |

| Structural Features | Pyrrolidine, Methoxypyrazine, Thiophene |

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal effects, suggesting potential efficacy against various pathogens.

- Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.

- Neuroprotective Effects : Certain derivatives are known for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The mechanism of action involves interactions with specific biological molecules such as proteins and nucleic acids. This compound may inhibit particular enzymes or bind to receptors involved in disease pathways.

Potential Targets

- Enzymes : Inhibition of enzymes related to cancer proliferation or infection.

- Receptors : Binding to receptors that modulate cellular responses.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of related compounds, it was found that derivatives similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis.

Study 2: Anticancer Potential

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed IC50 values indicating significant anticancer activity. The compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Synthesis and Industrial Production

The synthesis typically involves multi-step organic reactions including:

- Preparation of pyrazine and thiophene derivatives.

- Coupling through nucleophilic substitution and cyclization.

- Optimization of reaction conditions (temperature, solvents).

In industrial settings, large-scale reactors are used to ensure consistency and efficiency in production.

Comparison with Similar Compounds

Similar compounds include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminopyridine | Contains an amino group on a pyridine ring | Known for its role in drug synthesis |

| 4-Methylthiazole | Thiazole ring with a methyl group | Exhibits antimicrobial properties |

| 5-Methylpyrazole | Pyrazole ring with a methyl group | Used in agricultural chemicals |

What distinguishes this compound from these compounds is its specific combination of functional groups that enhance its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.